BenchChemオンラインストアへようこそ!

N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Lipophilicity Membrane permeability SAR

For medicinal chemistry teams advancing a benzothiazole-sulfamoylbenzamide series, procuring this specific 6-bromo, N,N-diallylsulfamoyl analog is critical. The 6-bromo substituent unlocks late-stage Pd(0)-catalyzed diversification—a capability the chloro analog lacks—while the two terminal allyl groups serve as orthogonal thiol-ene click handles for covalent probe construction, unique to the diallyl motif. Substituting these modules undermines SAR reproducibility; ensure you obtain this exact scaffold.

Molecular Formula C20H18BrN3O3S2
Molecular Weight 492.41
CAS No. 476625-90-8
Cat. No. B2541133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
CAS476625-90-8
Molecular FormulaC20H18BrN3O3S2
Molecular Weight492.41
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br
InChIInChI=1S/C20H18BrN3O3S2/c1-3-11-24(12-4-2)29(26,27)16-8-5-14(6-9-16)19(25)23-20-22-17-10-7-15(21)13-18(17)28-20/h3-10,13H,1-2,11-12H2,(H,22,23,25)
InChIKeyREYGPWCDXPEEQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 476625-90-8): Structural and Physicochemical Baseline for Research Procurement


N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 476625-90-8) is a synthetic benzothiazole–sulfamoylbenzamide hybrid with the molecular formula C₂₀H₁₈BrN₃O₃S₂ and a molecular weight of 492.4 g·mol⁻¹. The compound integrates three functional modules: a 6‑bromobenzothiazole core, a para‑substituted benzamide linker, and an N,N‑diallylsulfamoyl terminus. Its computed XLogP3 of 4.7 [1] places it in a moderately lipophilic range that is attractive for membrane‑permeable probe design. The compound is catalogued in the Oprea screening collection (Oprea1_710069) [1], indicating its selection for diversity‑oriented chemical biology screening. This compound serves as a versatile scaffold for medicinal chemistry optimisation, offering multiple derivatisation handles—the aryl bromide, the secondary amide, and two terminal allyl groups—that enable modular structure–activity relationship (SAR) exploration.

Why Generic Substitution Is Not Feasible for N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide in Focused Research Programs


Within the benzothiazole‑sulfamoylbenzamide chemotype, even single‑atom substitutions produce measurable changes in physicochemical and reactivity profiles that preclude straightforward interchangeable use. The 6‑bromo substituent confers a higher XLogP3 (+0.1 unit relative to the 6‑chloro analog) and a distinct halogen‑bond donor capacity compared with chlorine or hydrogen [1][2]. Simultaneously, bromine serves as a superior leaving group for palladium‑catalysed cross‑coupling chemistry, enabling late‑stage diversification that chloro or unsubstituted analogs support less efficiently [3]. The N,N‑diallylsulfamoyl group further distinguishes this compound from analogs bearing dimethyl‑, diethyl‑, or bis(2‑cyanoethyl)sulfamoyl substitutions by providing two terminal alkene handles for thiol‑ene click chemistry or olefin metathesis [4]. These orthogonal differentiation points mean that substituting the 6‑bromo or diallyl motifs with any other combination fundamentally alters both the physicochemical trajectory and the synthetic roadmap, undermining the reproducibility of SAR campaigns, probe development, or scale‑up protocols.

Quantitative Differentiation of N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide Versus Closest Analogs


Increased Lipophilicity (XLogP3) Relative to the 6-Chloro Analog

The 6‑bromo substitution elevates the computed lipophilicity compared with the direct 6‑chloro comparator N-(6-chlorobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide (CAS 393838-09-0). The XLogP3 value rises from 4.6 (Cl) to 4.7 (Br) [1][2]. Although the absolute difference is modest, it translates to a predicted ~26% increase in octanol–water partition coefficient per 0.1 log unit, which can meaningfully shift membrane permeability and non‑specific protein binding in cellular assays.

Lipophilicity Membrane permeability SAR

Higher Molecular Weight and Polar Surface Area Differentiation from the 6-Chloro Analog

Replacement of chlorine (atomic weight 35.5) with bromine (atomic weight 79.9) increases the molecular weight from 448.0 g·mol⁻¹ (chloro analog) to 492.4 g·mol⁻¹ (bromo compound) [1][2]. The topological polar surface area (TPSA) remains identical at 116 Ų for both compounds, meaning the lipophilic efficiency (LipE) and ligand efficiency (LE) metrics diverge solely due to the heavier halogen. For a hypothetical target with IC₅₀ = 1 µM, the bromo analog would exhibit LipE = 2.3 versus LipE = 2.4 for the chloro analog—a measurable difference in lead optimisation campaigns.

Molecular weight Physicochemical properties Drug-likeness

Enhanced Halogen‑Bond Donor Capacity Relative to Chlorine and Hydrogen

The σ‑hole potential on the bromine atom in the 6‑bromobenzothiazole moiety is significantly greater than that of chlorine in the 6‑chloro analog or hydrogen in the unsubstituted parent N-(benzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide. Computational surveys of halogen‑bond donor strengths indicate that aryl bromides exhibit interaction energies with carbonyl oxygen acceptors in the range of −2.5 to −4.0 kcal·mol⁻¹, compared with −1.5 to −2.5 kcal·mol⁻¹ for aryl chlorides, representing a roughly 1.5‑ to 2‑fold enhancement [1]. This difference can translate to measurable selectivity shifts when the halogen engages a protein backbone carbonyl or a structured water molecule in the binding site.

Halogen bonding Molecular recognition Drug design

Superior Synthetic Utility: Bromine as a Cross‑Coupling Handle vs. Chlorine

The 6‑bromo substituent on the benzothiazole ring is a significantly more reactive partner in Pd(0)‑catalysed Suzuki–Miyaura cross‑coupling reactions than the 6‑chloro substituent. In a related 2‑amino‑6‑bromobenzothiazole system, Suzuki coupling with aryl boronic acids proceeded in moderate to excellent yields (typically 60–92%) under standard Pd(PPh₃)₄/Na₂CO₃ conditions in 1,4‑dioxane at reflux [1]. By contrast, analogous 6‑chlorobenzothiazole substrates require more forcing conditions (elevated temperature, stronger bases, or specialised ligands) to achieve comparable conversion, limiting their utility in parallel synthesis workflows. The bromine atom thus enables efficient late‑stage diversification of the benzothiazole core at the 6‑position without perturbing the sulfamoylbenzamide scaffold.

Suzuki coupling Late‑stage functionalization Building block

High‑Value Application Scenarios for N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide


Halogen‑Series SAR Expansion in Lead Optimisation

When a screening hit from the N-(benzo[d]thiazol-2-yl)-4-(N,N‑dialkylsulfamoyl)benzamide series shows promising target engagement, the 6‑bromo analog should be procured alongside the 6‑chloro and 6‑unsubstituted partners to systematically probe the halogen‑sensitive SAR. The elevated lipophilicity (+0.1 XLogP3 vs. Cl) [1][2] and enhanced halogen‑bond donor capacity of bromine [3] can reveal binding site preferences that chlorine or hydrogen cannot, guiding the medicinal chemist toward optimal halogen selection for downstream candidates.

Late‑Stage Diversification via Suzuki–Miyaura Coupling

The 6‑bromo substituent is the most practical handle for Pd(0)‑catalysed cross‑coupling within this scaffold class. Medicinal chemistry teams can procure the bromo compound as a common intermediate and elaborate it in parallel with a panel of aryl boronic acids or esters to generate a focused library of 6‑arylbenzothiazole‑sulfamoylbenzamides, leveraging established Suzuki protocols that deliver moderate to excellent yields on related 6‑bromobenzothiazole substrates [4]. The chloro analog is not a suitable replacement for this workflow due to its lower reactivity under standard conditions.

Covalent Probe Design Exploiting Terminal Allyl Groups

The two terminal allyl groups on the diallylsulfamoyl moiety are chemically orthogonal handles that are absent in dimethyl‑, diethyl‑, or cyanoethyl‑substituted analogs. These alkenes can participate in thiol‑ene click chemistry with cysteine‑containing peptides or proteins, enabling the construction of covalent chemical probes for target engagement studies [5]. Researchers requiring a benzothiazole‑sulfamoylbenzamide scaffold with pre‑installed, traceless bioconjugation handles should prioritise this compound over any analog lacking the diallyl motif.

Quote Request

Request a Quote for N-(6-bromobenzo[d]thiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.